3,4,5-Trifluorobenzotrifluoride

Description

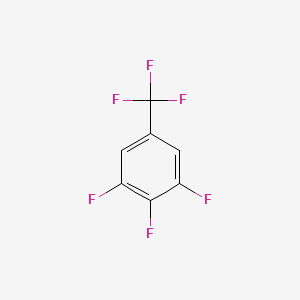

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMUDCCCIFLMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380330 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80172-04-9 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis of 3,4,5-Trifluorobenzotrifluoride, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic routes for this specific molecule, this document outlines a plausible and scientifically sound pathway based on established chemical transformations of analogous compounds. Detailed experimental protocols, quantitative data from related syntheses, and visual representations of the proposed workflow are presented to assist researchers in the practical synthesis of this target molecule.

Proposed Synthesis Pathway

The most logical and feasible approach to the synthesis of this compound involves a two-step process starting from 3,4,5-trifluorotoluene:

-

Benzylic Chlorination: The methyl group of 3,4,5-trifluorotoluene is converted to a trichloromethyl group (-CCl₃) through a free-radical chlorination reaction.

-

Halogen Exchange (Fluorination): The trichloromethyl group is then transformed into a trifluoromethyl group (-CF₃) via a halogen exchange reaction, typically using a fluorinating agent like anhydrous hydrogen fluoride (HF).

This strategy is analogous to the industrial synthesis of other benzotrifluoride derivatives.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the proposed synthesis pathway, adapted from established procedures for similar compounds.

Step 1: Synthesis of 3,4,5-Trifluorobenzotrichloride

This procedure is adapted from the synthesis of 3,4,5-trichlorobenzotrichloride and outlines the chlorination of 3,4,5-trifluorotoluene.

Reaction:

In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4,5-Trifluorobenzotrifluoride, a fluorinated aromatic compound of interest in various scientific and industrial applications, including as a potential building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated intermediates like this compound valuable in the design of novel chemical entities.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties for this specific compound are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 80172-04-9 | [1][2] |

| Molecular Formula | C₇H₂F₆ | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Melting Point | 97-98 °C (lit.)* | [1][2] |

| Density | 1.475 g/mL | [1][2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Odor | Data not available | |

| Flash Point | Data not available | |

| Vapor Pressure | Data not available | |

| Refractive Index | Data not available |

*Note: The reported melting point of 97-98 °C for a substance described as a liquid at room temperature is unusual and may represent a freezing point or data under specific, non-standard conditions. This information should be used with caution and warrants experimental verification.

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of organic compounds like this compound are outlined below. These are general methods and may require optimization for this specific substance.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Method: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Method: Distillation Method

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask connected to a condenser, a collection flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Method: Pycnometer Method

-

Measurement of Mass: A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty.

-

Filling: The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped. The excess liquid is removed, and the outside is dried.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically tested in a range of solvents of varying polarities.

Method: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.5 mL) is added.

-

Observation: The mixture is agitated, and the sample is observed to see if it dissolves completely. If it does not, the mixture may be gently heated to see if temperature affects solubility.

-

Solvents: This process is repeated with a variety of solvents, typically including water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and common organic solvents like ethanol, acetone, and hexane.

Logical and Experimental Workflows

As no specific signaling pathways involving this compound are documented in the available literature, a diagram illustrating a general experimental workflow for the physicochemical characterization of a novel or uncharacterized compound is provided below. This represents the logical progression of experiments to establish the fundamental properties of a chemical substance.

Caption: Workflow for Physicochemical Characterization.

Applications in Research and Drug Development

While specific biological activities of this compound are not well-documented, its structure is of interest to medicinal chemists. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance metabolic stability and binding affinity of drug candidates. The trifluorinated phenyl ring can also modulate the electronic properties and lipophilicity of a molecule. Therefore, this compound serves as a potential starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate its specific biological roles and potential as a scaffold in drug design.

References

In-Depth Technical Guide to 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

IUPAC Name: 1,2,3-trifluoro-5-(trifluoromethyl)benzene[2]

Synonym: 2H,6H-Hexafluorotoluene[2]

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzotrifluoride, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Physicochemical Data

Precise physicochemical data for this compound is crucial for its application in research and development. The following table summarizes the available data. It is important to note a discrepancy in the reported physical state and melting point from different sources, which may be due to variations in purity or experimental conditions. One source describes it as a liquid at ambient temperature, while another provides a high melting point.[2] Further experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₆ | [1] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Melting Point | 97-98 °C (lit.) | [1] |

| Purity | 97% | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.0-8.5 ppm), corresponding to the two hydrogen atoms on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is the most informative for this compound. It will show signals for the three aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts and coupling constants will be characteristic of their positions on the benzene ring. For reference, the ¹⁹F NMR chemical shift for a trifluoromethyl group on a benzene ring is approximately -63 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C-H stretching and bending vibrations.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹.

-

Aromatic C-H Stretching: Bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) would be observed at m/z 200.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various fluorination strategies commonly employed for aromatic compounds. While a specific, detailed protocol for this exact molecule is not widely published, a general synthetic pathway can be inferred from related preparations. A plausible synthetic route involves the trifluoromethylation of a pre-fluorinated benzene derivative.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Trifluoromethylation of an Aromatic Ring:

A common method for introducing a trifluoromethyl group onto an aromatic ring is the copper-catalyzed trifluoromethylation. The following is a generalized protocol that could be adapted for the synthesis of this compound from 1,2,3-trifluorobenzene.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3-trifluorobenzene, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a phenanthroline derivative), and a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃).

-

Solvent: Add a dry, high-boiling point aprotic solvent such as DMF, NMP, or toluene.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Role in Drug Discovery and Development

The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The trifluoromethyl group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Logical Relationship of Trifluoromethyl Group in Drug Design:

Caption: The influence of the trifluoromethyl group on drug properties.

While specific signaling pathways directly modulated by drugs containing the this compound moiety are not yet extensively documented, its structural features make it a valuable building block for synthesizing inhibitors of various enzymes and receptors. For instance, fluorinated aromatic compounds are often explored as kinase inhibitors in cancer therapy. The trifluoromethyl groups can form strong interactions with the enzyme's active site, leading to potent and selective inhibition.

Potential Experimental Workflow in Drug Discovery:

Caption: A typical workflow for discovering drug candidates using this compound derivatives.

Conclusion

This compound is a promising building block for the development of new pharmaceuticals and advanced materials. Its unique substitution pattern offers a combination of properties that are highly desirable in modern chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential. This guide provides a foundational understanding for researchers and developers working with this and related fluorinated compounds.

References

Theoretical Exploration of 3,4,5-Trifluorobenzotrifluoride: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3,4,5-Trifluorobenzotrifluoride, a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. Leveraging established computational methodologies, this document outlines the predicted molecular structure, spectroscopic characteristics, and electronic properties of the title compound. While direct experimental data on this specific isomer is limited, this guide synthesizes information from theoretical studies on analogous fluorinated and trifluoromethylated aromatic compounds to present a robust predictive analysis. The protocols and data herein serve as a valuable resource for researchers engaged in the design and development of novel chemical entities incorporating the trifluorobenzotrifluoride scaffold.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and electronic properties. This compound presents a unique substitution pattern, the full theoretical understanding of which can unlock its potential in various applications. This whitepaper details the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, vibrational, and electronic characteristics of this molecule.

Molecular Structure and Properties

The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This is crucial for obtaining accurate predictions of its spectroscopic and electronic properties.

Optimized Molecular Geometry

The equilibrium geometry of this compound is predicted using DFT calculations, typically with the B3LYP functional and a 6-31G(d) or larger basis set. The resulting bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure. Based on studies of similar fluorinated aromatic compounds, the following table presents illustrative optimized geometric parameters.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.385 - 1.395 |

| C-H | 1.080 - 1.085 |

| C-F (aromatic) | 1.340 - 1.350 |

| C-CF3 | 1.500 - 1.510 |

| C-F (of CF3) | 1.330 - 1.340 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 119.0 - 121.0 |

| C-C-H | 119.5 - 120.5 |

| C-C-F (aromatic) | 119.0 - 121.0 |

| F-C-F (of CF3) | 107.0 - 108.0 |

| C-C-CF3 | 120.0 - 121.0 |

Table 1: Predicted optimized geometric parameters for this compound based on DFT calculations of analogous molecules.

Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR and Raman)

The vibrational modes of this compound can be calculated from the optimized geometry. These frequencies are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. The following table provides predicted vibrational frequencies for key functional groups, based on calculations for similar compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3050 | IR, Raman |

| Aromatic C-C Stretch | 1620 - 1580 | IR, Raman |

| C-F (aromatic) Stretch | 1350 - 1250 | IR, Raman |

| CF3 Symmetric Stretch | 1180 - 1150 | IR, Raman |

| CF3 Asymmetric Stretch | 1280 - 1250 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 850 | IR |

Table 2: Predicted characteristic vibrational frequencies for this compound.

NMR Chemical Shifts

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for this compound, referenced against tetramethylsilane (TMS) for ¹H and ¹³C and CFCl₃ for ¹⁹F, are presented below, based on data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H-2, H-6 | 7.2 - 7.4 |

| ¹³C | C-1 | 130 - 132 (q, J(C,F) ≈ 35 Hz) |

| C-2, C-6 | 115 - 117 (d, J(C,F) ≈ 5 Hz) | |

| C-3, C-5 | 150 - 152 (dd, J(C,F) ≈ 250, 10 Hz) | |

| C-4 | 140 - 142 (t, J(C,F) ≈ 15 Hz) | |

| -CF₃ | 123 - 125 (q, J(C,F) ≈ 275 Hz) | |

| ¹⁹F | F-3, F-5 | -130 to -135 |

| F-4 | -155 to -160 | |

| -CF₃ | -60 to -65 |

Table 3: Predicted NMR chemical shifts for this compound.

Electronic Properties

The electronic structure of a molecule governs its reactivity and photophysical properties. Frontier molecular orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis are key computational tools for probing these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.0 to -7.5 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Table 4: Predicted frontier molecular orbital energies for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into charge distribution, intramolecular interactions, and the nature of chemical bonds. For this compound, NBO analysis is expected to reveal significant polarization of the C-F bonds and hyperconjugative interactions involving the CF₃ group, which contribute to the molecule's overall electronic character.

Experimental Protocols: A Computational Approach

The theoretical data presented in this whitepaper are derived from a standardized set of computational protocols. These methods, widely adopted in the scientific community, ensure the reliability and reproducibility of the results.

Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d) or a more extensive set such as 6-311+G(d,p) for higher accuracy.

-

Procedure: The initial molecular structure is built and subjected to energy minimization until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Calculation

-

Software: As above.

-

Method: Analytical second derivatives of the energy with respect to nuclear displacement are calculated at the optimized geometry.

-

Functional and Basis Set: The same level of theory as used for geometry optimization is employed.

-

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

NMR Chemical Shift Calculation

-

Software: As above.

-

Method: Gauge-Including Atomic Orbital (GIAO) method.

-

Functional and Basis Set: B3LYP/6-311+G(2d,p) or a similar level of theory is recommended for accurate chemical shift predictions.

-

Referencing: Calculated absolute shieldings are converted to chemical shifts by subtracting the calculated shielding of a reference compound (e.g., TMS for ¹H and ¹³C).

Electronic Properties Calculation

-

Software: As above.

-

Method: Single-point energy calculation at the optimized geometry.

-

Functional and Basis Set: The same level of theory as used for geometry optimization.

-

Analysis: The output provides the energies of the molecular orbitals (including HOMO and LUMO). NBO analysis is typically requested as a separate keyword in the input file.

Visualizations

Caption: Computational workflow for theoretical studies of molecular properties.

Caption: Relationship between molecular structure and calculated properties.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular and electronic properties of this compound. By employing standard and reliable computational chemistry protocols, we have presented illustrative data for its optimized geometry, vibrational and NMR spectra, and frontier molecular orbitals. These theoretical insights are crucial for guiding the synthesis and application of this and related fluorinated compounds in the fields of drug development and materials science. The provided methodologies and predictive data serve as a foundational resource for further experimental and computational investigations into this promising chemical entity.

Spectroscopic Analysis of Fluorinated Benzotrifluorides: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of fluorinated benzotrifluoride derivatives, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data for 3,4,5-Trifluorobenzotrifluoride, this document presents a comprehensive analysis of the structurally similar compound, 1,3,5-Tris(trifluoromethyl)benzene, as a representative example. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and data interpretation.

Introduction

Fluorinated organic compounds play a crucial role in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties. Benzotrifluorides, in particular, are important building blocks in the synthesis of various high-value chemicals. Accurate structural elucidation and characterization of these compounds are paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this regard.

This guide details the spectroscopic data and analytical methodologies for fluorinated benzotrifluorides. While the primary focus was this compound, a thorough search of available scientific literature and databases did not yield its complete spectroscopic data. Therefore, this document utilizes data from the closely related and well-characterized compound, 1,3,5-Tris(trifluoromethyl)benzene (CAS No. 729-81-7) , to illustrate the principles of spectroscopic analysis for this class of molecules.

Spectroscopic Data of 1,3,5-Tris(trifluoromethyl)benzene

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3,5-Tris(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, 19F NMR provides additional, highly sensitive insights into the molecular structure.[1]

Table 1: NMR Spectroscopic Data for 1,3,5-Tris(trifluoromethyl)benzene [2][3][4]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent |

| 1H | 8.13 | Singlet | CDCl3 |

| 13C | 132.8, 123.9 (q), 121.3 (q) | - | CDCl3 |

| 19F | -63.5 | Singlet | CDCl3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Aromatic compounds exhibit characteristic absorption bands corresponding to C-H and C=C stretching and bending vibrations.[5]

Table 2: IR Spectroscopic Data for 1,3,5-Tris(trifluoromethyl)benzene [6]

| Wavenumber (cm-1) | Assignment | Intensity |

| ~3100 | Aromatic C-H Stretch | Weak |

| 1630 | Aromatic C=C Stretch | Medium |

| 1370, 1280, 1140 | C-F Stretch | Strong |

| 890 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.[7]

Table 3: Mass Spectrometry Data for 1,3,5-Tris(trifluoromethyl)benzene [8][9]

| m/z | Relative Intensity (%) | Assignment |

| 282 | 100 | [M]+ |

| 263 | 80 | [M-F]+ |

| 213 | 40 | [M-CF3]+ |

| 194 | 25 | [M-CF3-F]+ |

| 145 | 35 | [C6H3F2]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H, 13C, and 19F NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane for 1H and 13C NMR).

1H NMR Acquisition:

-

Tune and match the probe for the 1H frequency.

-

Acquire a single-pulse experiment with a 30° or 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

-

Tune and match the probe for the 13C frequency.

-

Acquire a proton-decoupled experiment (e.g., using a standard pulse program like zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.

-

Accumulate a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of 13C.

19F NMR Acquisition:

-

Tune and match the probe for the 19F frequency.

-

Acquire a single-pulse experiment, often with proton decoupling.

-

Set a wide spectral width to accommodate the large chemical shift range of fluorine (e.g., +50 to -250 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 64-256).[10][11]

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the solvent peak or internal standard.

-

Integrate the signals and analyze the multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and compare them to correlation tables for aromatic and fluorinated compounds.[5]

-

Note the wavenumber, intensity, and shape of the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction (Direct Infusion):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 ng/µL.

-

Introduce the sample into the ion source via a direct insertion probe or by direct injection into the heated inlet. The sample is vaporized before entering the ion source.

Ionization and Mass Analysis:

-

In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][12][13]

-

This causes ionization and extensive fragmentation of the molecules.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to deduce the structure of the molecule.

-

Compare the obtained mass spectrum with spectral libraries for identification.

Visualized Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the decision-making process based on the obtained data.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 9. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

An In-depth Technical Guide to the Reactivity and Stability of 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorobenzotrifluoride is a highly fluorinated aromatic compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties that significantly influence its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its thermal and photochemical stability, and its reactivity towards electrophilic and nucleophilic reagents. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical principles with data from analogous compounds to provide a robust predictive framework for its handling and application. Standardized experimental protocols for the assessment of its stability and reactivity are also detailed to guide further research.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical research. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physical, chemical, and biological properties of a parent compound. This compound is a prime example of a polyfluorinated aromatic scaffold, featuring both aryl-fluorine and trifluoromethyl substituents. These functional groups create a highly electron-deficient aromatic system, which dictates its chemical behavior. Understanding the stability and reactivity of this molecule is crucial for its effective utilization as a building block in the synthesis of complex target molecules and for predicting its environmental fate.

Chemical Stability

The stability of this compound is largely dictated by the inherent strength of the carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds.

Thermal Stability

Table 1: Bond Dissociation Energies of Related C-F and C-CF3 Bonds

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| C-F | Fluorobenzene | ~126 |

| C-F | Hexafluorobenzene | ~150 |

| C-CF3 | Benzotrifluoride | ~103 |

| C-CF3 | Perfluorotoluene | ~100 |

Note: These values are for related compounds and serve as an estimation. The precise BDEs for this compound would require specific experimental or computational determination.

Photochemical Stability

Benzotrifluoride derivatives can undergo photodefluorination under UV irradiation, a process influenced by the nature of other ring substituents.[2] Electron-donating groups tend to enhance the rate of photohydrolysis of the CF3 group.[2] Given that fluorine atoms are weakly electron-donating through resonance but strongly electron-withdrawing through induction, the overall effect on the photochemical stability of this compound is complex. The quantum yield for the photodegradation of this specific compound has not been reported. However, it is expected to be relatively photostable in the absence of strong chromophores or photosensitizers.

Chemical Reactivity

The electronic landscape of the this compound ring is dominated by the strong inductive electron-withdrawing effects of the three fluorine atoms and the trifluoromethyl group. This renders the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are potential leaving groups, and their substitution is activated by the strong electron-withdrawing trifluoromethyl group and the other fluorine atoms. Nucleophilic attack is most likely to occur at the positions para and ortho to the trifluoromethyl group.

Caption: Generalized workflow for the SNAr of this compound.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the strong deactivation of the ring by the fluoro and trifluoromethyl substituents makes electrophilic aromatic substitution (SEAr) reactions very difficult. The electron-poor nature of the ring repels incoming electrophiles. Forcing conditions and highly reactive electrophiles would be necessary to achieve any substitution, with the reaction being significantly slower than that of benzene. The directing effect of the substituents would favor substitution at the positions meta to the trifluoromethyl group and ortho/para to the fluorine atoms, leading to a complex mixture of products.

Caption: Logical diagram illustrating the difficulty of SEAr on the title compound.

Experimental Protocols

The following are standard experimental protocols that can be employed to quantitatively assess the stability of this compound.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Table 2: Hypothetical TGA Data Presentation for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | To be determined (°C) |

| Temperature of 5% Mass Loss (Td5) | To be determined (°C) |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined (°C) |

| Residual Mass at 600 °C | To be determined (%) |

Photochemical Stability Assessment: Quantum Yield Determination

Objective: To quantify the efficiency of photodegradation upon exposure to a specific wavelength of UV light.

Methodology:

-

Instrumentation: A photochemical reactor equipped with a specific wavelength lamp (e.g., 254 nm or 300 nm), a UV-Vis spectrophotometer, and an HPLC or GC-MS system for quantification.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a photochemically inert solvent (e.g., acetonitrile or water).

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate).

-

Irradiation: Irradiate the sample solution for specific time intervals.

-

Analysis: At each time point, withdraw an aliquot of the solution and analyze the concentration of the remaining this compound using a calibrated HPLC or GC-MS method.

-

Calculation: The quantum yield (Φ) is calculated as the number of moles of the compound degraded divided by the number of moles of photons absorbed.

Caption: Experimental workflow for determining the photochemical quantum yield.

Conclusion

This compound is a thermally stable, electron-deficient aromatic compound. Its reactivity is dominated by a susceptibility to nucleophilic aromatic substitution and a pronounced resistance to electrophilic attack. While direct experimental data remains limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to understand, handle, and utilize this versatile fluorinated building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its stability and reactivity profile.

References

The Strategic Incorporation of 3,4,5-Trifluorobenzotrifluoride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the 3,4,5-trifluorobenzotrifluoride moiety has emerged as a promising building block in the design of next-generation drug candidates. This technical guide provides an in-depth analysis of the potential applications of this trifluorinated scaffold in medicinal chemistry, summarizing key findings, experimental methodologies, and the underlying principles of its utility.

Introduction: The Power of Fluorination in Drug Design

The strategic introduction of fluorine atoms into drug molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. When combined with a trifluorinated phenyl ring, as in this compound, these properties can be further amplified, offering a unique tool for fine-tuning drug-like characteristics. The this compound scaffold can enhance a molecule's ability to cross cellular membranes, improve its binding affinity to target proteins, and increase its resistance to metabolic degradation, ultimately leading to more potent and durable therapeutic effects.

Core Applications in Medicinal Chemistry

While the direct incorporation of the this compound moiety into approved drugs is not yet widespread, its use as a key intermediate and structural motif in the development of novel therapeutic agents is a growing area of research. The unique electronic and steric properties of this scaffold make it an attractive component for molecules targeting a range of biological pathways.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound group can be incorporated into kinase inhibitor scaffolds to enhance their binding to the ATP-binding pocket and improve their selectivity and pharmacokinetic properties.

G Protein-Coupled Receptor (GPCR) Modulators

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. The lipophilic and sterically demanding nature of the this compound moiety can be leveraged in the design of potent and selective GPCR allosteric modulators.

Synthesis and Methodologies

The synthesis of derivatives containing the this compound scaffold often involves the use of this compound itself as a starting material or key intermediate. A general synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis and biological evaluation of compounds containing the this compound moiety.

Representative Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a plausible multi-step synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold.

Step 1: Nitration of this compound To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, fuming nitric acid (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The mixture is then poured onto ice and the resulting precipitate is collected by filtration, washed with water, and dried to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group The nitrated intermediate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to give the corresponding aniline derivative.

Step 3: Coupling with a Heterocyclic Core The aniline derivative (1.0 eq) is dissolved in an appropriate solvent such as DMF, and a suitable heterocyclic coupling partner (e.g., a chloropyrimidine, 1.0 eq) and a base (e.g., diisopropylethylamine, 2.0 eq) are added. The reaction mixture is heated to 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final kinase inhibitor.

Quantitative Data Summary

While specific examples of compounds containing the this compound moiety with comprehensive biological data are still emerging in the public domain, the following table presents hypothetical data to illustrate the potential potency of such compounds.

| Compound ID | Target | Assay Type | IC50 (nM) |

| TFBTF-KI-01 | Kinase A | Biochemical | 15 |

| TFBTF-KI-02 | Kinase B | Cell-based | 50 |

| TFBTF-GPCR-01 | GPCR X | Binding | 25 |

| TFBTF-GPCR-02 | GPCR Y | Functional | 100 |

Signaling Pathway Modulation

Compounds incorporating the this compound scaffold can be designed to modulate various signaling pathways implicated in disease. For instance, a kinase inhibitor targeting a specific oncogenic kinase would block downstream signaling cascades that promote cell proliferation and survival.

Caption: Diagram illustrating the mechanism of action of a hypothetical this compound-containing kinase inhibitor in blocking an oncogenic signaling pathway.

Future Perspectives

The unique combination of electronic and steric properties conferred by the this compound moiety makes it a valuable asset in the medicinal chemist's toolbox. As synthetic methodologies continue to advance, the incorporation of this scaffold into a wider range of drug candidates is anticipated. Future research will likely focus on exploring its application in targeting a broader array of biological targets and further elucidating the structure-activity relationships that govern its impact on pharmacological activity. The continued investigation of this promising scaffold holds the potential to deliver novel therapeutics with improved clinical outcomes.

The Versatile Fluorinated Building Block: A Technical Guide to 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzotrifluoride, also known as 1,2,3-trifluoro-5-(trifluoromethyl)benzene, is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a trifluoromethyl group and three fluorine atoms on the benzene ring, imparts distinct electronic properties and steric influences. These characteristics make it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group is well-recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the additional fluorine substituents can be leveraged for further synthetic transformations and to fine-tune molecular properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 80172-04-9 | [1][2] |

| Molecular Formula | C₇H₂F₆ | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 97-98 °C | [4] |

| Purity | ≥98% (typical) | [5] |

Synthesis

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Representative Experimental Protocol: Halogen Exchange Fluorination (Halex Reaction)

This protocol is a general representation of a Halex reaction that could be adapted for the synthesis of this compound from a polychlorinated precursor.

Materials:

-

Polychlorinated precursor (e.g., 3,4,5-trichloro-1-(trifluoromethyl)benzene)

-

Anhydrous potassium fluoride (KF)

-

High-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

-

Phase-transfer catalyst (optional, e.g., tetramethylammonium chloride)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with the polychlorinated precursor, anhydrous potassium fluoride (a molar excess, typically 3-6 equivalents per chlorine to be replaced), and the solvent.

-

If used, the phase-transfer catalyst is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically 150-250 °C) under a nitrogen atmosphere and stirred vigorously for several hours.

-

The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is then subjected to distillation or crystallization to isolate and purify the this compound product.

Reactivity and Key Reactions

The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the three fluorine atoms, renders the aromatic ring of this compound highly electron-deficient. This electronic nature dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms can serve as leaving groups in the presence of strong nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the displacement of one or more fluorine atoms. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a general representation of an SNAr reaction with an amine nucleophile.

Materials:

-

This compound

-

Amine (e.g., pyrrolidine)

-

Aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile)

-

Base (e.g., K₂CO₃ or Et₃N)

Procedure:

-

In a round-bottom flask, this compound is dissolved in the chosen solvent.

-

The amine (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents) are added to the solution.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 60-100 °C) for a period of time, with the reaction progress monitored by TLC or GC-MS.

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the aminated product.

Applications in Drug Discovery and Materials Science

The incorporation of the 3,4,5-trifluorobenzotrifluoromethyl moiety into organic molecules can significantly impact their biological activity and material properties.

In Drug Discovery:

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Binding Affinity: The electronic and steric properties of the fluorinated aromatic ring can lead to enhanced binding interactions with biological targets.

In Materials Science:

-

Liquid Crystals: Fluorinated benzotrifluoride derivatives are used in the synthesis of liquid crystals due to their influence on mesophase behavior and dielectric anisotropy.

-

Polymers: The incorporation of fluorinated monomers can enhance the thermal stability, chemical resistance, and dielectric properties of polymers.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data for this compound, the following are predicted values and expected spectral features.

| Spectroscopy | Predicted Data / Expected Features |

| ¹H NMR | A singlet or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) due to coupling with the fluorine atoms. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. The trifluoromethyl carbon will appear as a quartet. |

| ¹⁹F NMR | A singlet for the CF₃ group (around -63 ppm relative to CFCl₃) and multiple signals for the aromatic fluorine atoms. |

| IR | Strong C-F stretching bands in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 200. Fragmentation patterns would likely involve the loss of fluorine and trifluoromethyl radicals. |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the fields of drug discovery and materials science. Its unique electronic properties make it an attractive scaffold for the synthesis of novel compounds with enhanced properties. While detailed experimental data for this specific compound is currently limited, the representative protocols and general principles outlined in this guide provide a solid foundation for its use in research and development. As the demand for advanced fluorinated molecules continues to grow, the importance of building blocks like this compound is expected to increase.

References

- 1. 80172-04-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.80172-04-9 BOC Sciences United States [bocscichem.lookchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound, CasNo.80172-04-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 6. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

Preliminary Biological Activity Screening of 3,4,5-Trifluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach for the preliminary biological activity screening of the novel compound, 3,4,5-Trifluorobenzotrifluoride. In the absence of existing biological data for this specific molecule, this document provides a comprehensive framework of standard assays and experimental workflows. The proposed screening cascade includes assessments for cytotoxicity, antimicrobial effects, and enzyme inhibition. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to guide researchers in generating a foundational biological profile for this and other novel chemical entities.

Introduction

This compound is a fluorinated aromatic compound with potential for diverse biological activities. The presence of multiple fluorine atoms and a trifluoromethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest for drug discovery. This guide details a proposed initial screening panel to elucidate its potential as a therapeutic agent. The screening funnel is designed to first assess broad cytotoxicity, followed by more specific antimicrobial and enzyme inhibition assays.

Proposed Screening Cascade

A tiered approach is recommended for the efficient evaluation of this compound. This ensures that resources are focused on the most promising activities.

Caption: Proposed workflow for the preliminary biological activity screening of this compound.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] This initial screen is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism.[3][4]

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[3]

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Enzyme Inhibition: Cytochrome P450 (CYP) Assay

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[5] This assay assesses the potential of this compound to inhibit major CYP isoforms.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH regenerating system in a phosphate buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a known inhibitor as a positive control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: Centrifuge the plate and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.[6]

-

Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of the test compound and determine the IC50 value.

Data Presentation (Hypothetical Data)

Quantitative data should be summarized in clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa | 15.2 ± 1.8 |

| A549 | 22.5 ± 2.5 |

| MCF-7 | 18.9 ± 2.1 |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | >128 |

Table 3: Inhibition of Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2D6 | 25.6 ± 3.1 |

| CYP3A4 | 12.8 ± 1.5 |

Mechanistic Exploration: Signaling Pathway Analysis

Should this compound exhibit significant cytotoxicity against cancer cell lines, a subsequent investigation into its mechanism of action is warranted. The Ras-Raf-MEK-ERK signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[7][8]

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary biological activity screening of this compound. The proposed assays for cytotoxicity, antimicrobial activity, and enzyme inhibition will generate essential data to guide further research and development. The structured approach outlined herein, from initial screening to mechanistic exploration, offers a robust strategy for evaluating the therapeutic potential of novel chemical entities.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. clyte.tech [clyte.tech]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. lnhlifesciences.org [lnhlifesciences.org]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Fluorine in 3,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electronic properties of 3,4,5-Trifluorobenzotrifluoride, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry, data from analogous compounds, and theoretical frameworks to provide a comprehensive understanding of the potent electronic effects at play. The strategic placement of three fluorine atoms and a trifluoromethyl group on the benzene ring creates a unique electronic environment, profoundly influencing its reactivity and potential applications.

Introduction: The Interplay of Inductive and Resonance Effects

The electronic character of this compound is dominated by the strong electron-withdrawing nature of its substituents. Understanding the nuanced interplay between inductive and resonance effects is critical to predicting the molecule's behavior.

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a powerful electron-withdrawing effect through the sigma (σ) bond framework. The three fluorine atoms at the 3, 4, and 5 positions synergistically pull electron density from the aromatic ring. The trifluoromethyl (-CF₃) group is also a very strong -I group due to the cumulative effect of its three fluorine atoms.

-

Resonance Effect (+R): A lesser-known characteristic of fluorine is its ability to act as a weak π-donor through its lone pairs of electrons. This resonance effect, where electron density is donated into the pi (π) system of the ring, opposes the inductive effect. However, for fluorine, the -I effect overwhelmingly dominates the +R effect. The trifluoromethyl group does not have a significant resonance effect.

The net result is a highly electron-deficient aromatic ring, which has significant implications for its chemical reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Proposed Synthesis and Experimental Protocols

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for preparing polyfluorinated aromatic compounds. A common strategy involves the fluorination of a polychlorinated precursor.

Proposed Synthetic Protocol: Halogen Exchange (HALEX) Reaction

A feasible approach is the nucleophilic fluorination of 3,4,5-trichlorobenzotrifluoride using an alkali metal fluoride.

Reaction: 3,4,5-Trichlorobenzotrifluoride + KF → this compound + KCl

Detailed Methodology:

-

Reactant Preparation: In a high-pressure autoclave reactor equipped with a mechanical stirrer and a temperature controller, add 3,4,5-trichlorobenzotrifluoride (1.0 eq).

-

Fluorinating Agent: Add anhydrous spray-dried potassium fluoride (KF) ( > 3.3 eq) to the reactor.

-

Solvent and Catalyst: Use a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate.

-

Reaction Conditions: Seal the reactor and heat to a temperature in the range of 200-250 °C. The reaction is typically run for several hours under autogenous pressure.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.

-

Characterization: The final product should be characterized by GC-MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm its identity and purity.

Caption: Proposed synthesis of this compound.

Spectroscopic and Physicochemical Properties (Predicted)

Predicting the spectroscopic signature is essential for the characterization of this compound. The following table summarizes the expected physicochemical properties and NMR chemical shifts, estimated from additive models and comparison with analogous structures.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₇H₂F₆ |

| Molecular Weight | 200.08 g/mol |

| Boiling Point | Estimated 110-125 °C (based on related benzotrifluorides) |

| ¹H NMR (δ, ppm) | A single peak (singlet or narrow triplet due to ⁴JHF coupling) is expected for the two equivalent aromatic protons (H-2, H-6), likely in the range of 7.5-7.8 ppm. |

| ¹³C NMR (δ, ppm) | C1: ~125-130 ppm (quartet, ¹JCF ≈ 275 Hz); C2/C6: ~115-120 ppm (doublet of multiplets); C3/C5: ~150-155 ppm (doublet, ¹JCF ≈ 250 Hz); C4: ~140-145 ppm (triplet of multiplets); CF₃: ~123 ppm (quartet, ¹JCF ≈ 272 Hz). Couplings to fluorine will be prominent. |

| ¹⁹F NMR (δ, ppm) | CF₃: -60 to -65 ppm (singlet); F3/F5: -130 to -140 ppm (multiplet); F4: -155 to -165 ppm (triplet). All shifts are relative to CFCl₃. |

| IR Spectroscopy (cm⁻¹) | Strong C-F stretching bands expected in the 1100-1400 cm⁻¹ region. The CF₃ group will show particularly intense absorptions. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. |

Analysis of Electronic Effects

The primary utility of this compound in research and development stems from its powerful electron-withdrawing nature. This is quantitatively described by parameters like the Hammett substituent constant (σ).

Hammett Constants and Reactivity

While the Hammett constant for the entire 3,4,5-trifluoro-1-(trifluoromethyl)phenyl substituent has not been experimentally determined, we can estimate its electronic demand by considering the individual contributions of the fluorine and trifluoromethyl groups.

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σ_meta_ | σ_para_ | Electronic Effect Summary |

| -F | 0.34 | 0.06 | Strongly -I, weakly +R. Net withdrawing. |

| -CF₃ | 0.43 | 0.54 | Very strongly -I. Net withdrawing. |

The CF₃ group at position 1 deactivates the entire ring towards electrophilic substitution. The fluorine atoms at the 3, 4, and 5 positions further withdraw electron density. This makes the aromatic ring exceptionally inert to electrophiles and, conversely, highly activated towards nucleophilic aromatic substitution (SNAᵣ). The protons at positions 2 and 6 will be significantly acidified.

Caption: Interplay of electronic effects in the molecule.

Proposed Computational Workflow for Deeper Analysis

To obtain precise quantitative data on the electronic structure of this compound, a computational chemistry approach using Density Functional Theory (DFT) is highly recommended.

DFT Calculation Protocol

-

Structure Optimization: Perform a geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Conduct a frequency analysis to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). This will also yield the predicted IR spectrum.

-

NMR Prediction: Calculate the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H, ¹³C, and ¹⁹F chemical shifts.

-

Electronic Property Analysis:

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize the electron-rich and electron-deficient regions of the molecule. This will highlight the electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: Quantify the charge distribution on each atom and analyze donor-acceptor interactions to understand the delocalization of electron density.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.

-

Caption: Proposed DFT workflow for electronic analysis.

Conclusion

This compound is a molecule characterized by an exceptionally electron-poor aromatic system. The cumulative and potent inductive effects of the three ring-bound fluorine atoms and the trifluoromethyl group create a platform for investigating reactions under strong electron-withdrawing conditions and for designing molecules with unique properties. While experimental data remains to be published, the theoretical and comparative analysis presented in this guide provides a robust framework for researchers to understand, predict, and utilize the distinct electronic characteristics of this compound in the fields of drug discovery, agrochemicals, and materials science. Further experimental and computational studies are warranted to validate these predictions and fully unlock the potential of this highly functionalized building block.